molecular formula C9H12N2O2S B8620046 N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline CAS No. 129473-85-4

N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline

Cat. No.: B8620046
CAS No.: 129473-85-4
M. Wt: 212.27 g/mol
InChI Key: LLPICLYEWBPLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

129473-85-4

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-(2-methylsulfanylethyl)-4-nitroaniline

InChI

InChI=1S/C9H12N2O2S/c1-14-7-6-10-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3

InChI Key

LLPICLYEWBPLSL-UHFFFAOYSA-N

Canonical SMILES

CSCCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.4 mole of sodium hydroxide in 100 ml of water is added dropwise at 30° C. to a solution of 0.4 mole (45.4 g) of 2-aminoethanethiol hydrochloride and 0.4 mole (56.8 g) of methyl iodide in 100 ml of water. After a further hour of stirring at 40° C., 0.15 mole (21.2 g) of 4-fluoronitrobenzene and 42 ml of triethylamine are added.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-aminoethanethiol dihydrochloride (45.4 g, 0.4 mol), water (100 mL), and 56.8 g (0.4 mol) of methyl iodide were mixed together. 16.5 g of sodium hydroxide pellets (0.4 mol) were dissolved in 100 mL of water and this solution was poured dropwise into the reaction mixture, while maintaining the temperature between 27-30° C. The resulting mixture was then stirred for 1 hour at 40° C. 21.2 g (10.2 mol) of para-fluoronitrobenzene and then 42 mL of triethylamine were added and the mixture was maintained in a boiling water bath for 3 hours. The resulting mixture was left overnight at room temperature and then acidified with hydrochloric acid and extracted with ethyl acetate. After evaporation to dryness, the 30 g of oil obtained were dissolved in 100 mL of 36% HCl. The resulting solution was extracted with ethyl ether to remove the starting material and, when cold, the aqueous phase was neutralized with aqueous ammonia. The resulting aqueous phase was extracted again with ethyl ether, dried, and evaporated to dryness to give 11 g of oil.
Name
2-aminoethanethiol dihydrochloride
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.